molecular formula C23H17N5O3 B3166454 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid CAS No. 911417-62-4

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

Cat. No. B3166454
M. Wt: 411.4 g/mol
InChI Key: UHUDLFMBGUWKOR-UHFFFAOYSA-N
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Description

“2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid” is a compound with the molecular formula C23H17N5O3 . It is also known as Belumosudil metabolite M2 . The compound has a molecular weight of 411.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes an indazole ring, a quinazoline ring, and a phenoxy group . The InChI code for the compound is InChI=1S/C23H17N5O3/c29-21(30)13-31-17-5-3-4-14(11-17)22-26-20-7-2-1-6-18(20)23(27-22)25-16-8-9-19-15(10-16)12-24-28-19/h1-12H,13H2,(H,24,28)(H,29,30)(H,25,26,27) .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has an XLogP3-AA value of 4.3, indicating its lipophilicity . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 411.13313942 g/mol .

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

  • Chemical Reactions : Ethyl esters of related compounds, including derivatives of [(1H-indazol-3-yl)oxy] acetic acid and [(1H-indazol-3-yl)oxy]-acetic acid, have been isolated and identified from reactions involving 1H-indazol-3-ol and ethyl chloroacetate. The formation mechanisms, including the enlargement of indazole to tetrahydroquinazoline, are a subject of study (Bonanomi & Palazzo, 1977).
  • Novel Derivative Syntheses : Research has focused on synthesizing novel derivatives such as [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid [1-substituted aminomethyl-2-oxo-1,2dihydro-indol-3-ylidene]-hydrazides. These compounds have been confirmed by IR, *H NMR, and mass spectra, and screened for biological activity (Havaldar & Patil, 2008).

Biological Activity Research

  • Antibacterial Evaluation : Studies include the synthesis and antibacterial evaluation of derivatives, specifically looking at novel phenylthiazolylQuinqzolin-4(3h)-One Derivative. These compounds are synthesized and then screened for antibacterial activity (Badwaik et al., 2009).
  • Antimicrobial Activity : Research on substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives has shown that they exhibit potential antimicrobial activity. This includes studies on their effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains (Chaitanya et al., 2017).

Heterocyclic Compound Synthesis

  • Synthesis of Novel Heterocycles : The chemical compound has been used in the efficient synthesis of various interesting heterocycles, such as triazole, oxadiazole, pyrazole, phthalazine, and indol-2-one rings at position 3. The structures of these compounds are confirmed through various spectral analyses (Hassan et al., 2013).

properties

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3/c29-21(30)13-31-17-5-3-4-14(11-17)22-26-20-7-2-1-6-18(20)23(27-22)25-16-8-9-19-15(10-16)12-24-28-19/h1-12H,13H2,(H,24,28)(H,29,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDLFMBGUWKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)OCC(=O)O)NC4=CC5=C(C=C4)NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168094
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

CAS RN

911417-62-4
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911417-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-(4-((1H-INDAZOL-5-YL)AMINO)QUINAZOLIN-2-YL)PHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ6Q2M5KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 5-(2-(3-(2-tert-butoxy-2-oxoethoxy)phenyl)-quinazolin-4-ylamino)-1H-indazole-1-carboxylate was stirred in CH2Cl2 (2 mL) and TFA (2 mL) for 1 h. The volatiles were removed in vacuo and the residue was triturated with ethyl ether. The crude product was purified using prep HPLC (method 10-35_90 mins) to afford to give 2-(3-(4-(1H-indazol-5-ylamino)quinazolin-2-yl)phenoxy)acetic acid. (0.43 mg, 0.10 mmol)
Name
tert-butyl 5-(2-(3-(2-tert-butoxy-2-oxoethoxy)phenyl)-quinazolin-4-ylamino)-1H-indazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Reactant of Route 2
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Reactant of Route 3
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Reactant of Route 4
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Reactant of Route 5
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid
Reactant of Route 6
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

Citations

For This Compound
1
Citations
F Ali, A Ilyas - Current research in translational medicine, 2022 - Elsevier
Belumosudil (BLM) is a ROCK inhibitor that has been firstly developed by Surface Logix, later acquired by Kadmon Pharmaceuticals for the treatment of chronic graft-versus-host …
Number of citations: 12 www.sciencedirect.com

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